NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diethyl group, a fluorobenzenesulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine to form NN-diethyl-4-fluorobenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
NN-Diethyl-4-fluorobenzenesulfonamide: This compound lacks the piperidine-4-carboxamide group and has different chemical properties and applications.
4-Fluorobenzenesulfonyl chloride: This is a precursor in the synthesis of this compound and has distinct reactivity and uses.
Piperidine-4-carboxylic acid: Another precursor, which contributes to the piperidine ring structure in the final compound
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-3-18(4-2)16(20)13-9-11-19(12-10-13)23(21,22)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCEMGEJBRSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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